molecular formula C26H32N2O3 B11705786 3',3'-Dimethyl-6-nitro-1'-octyl-1',3'-dihydrospiro[chromene-2,2'-indole] CAS No. 34756-29-1

3',3'-Dimethyl-6-nitro-1'-octyl-1',3'-dihydrospiro[chromene-2,2'-indole]

Cat. No.: B11705786
CAS No.: 34756-29-1
M. Wt: 420.5 g/mol
InChI Key: PJUSLWPIIRXNFJ-UHFFFAOYSA-N
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Description

3’,3’-Dimethyl-6-nitro-1’-octyl-1’,3’-dihydrospiro[chromene-2,2’-indole] is a complex organic compound belonging to the class of spiropyrans. These compounds are known for their photochromic properties, meaning they can change color when exposed to light. This particular compound has a unique structure that includes a chromene and an indole moiety, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,3’-Dimethyl-6-nitro-1’-octyl-1’,3’-dihydrospiro[chromene-2,2’-indole] typically involves multiple steps:

    Formation of the Chromene Moiety: This step often involves the condensation of salicylaldehyde with a suitable ketone under acidic conditions to form the chromene ring.

    Introduction of the Nitro Group: Nitration of the chromene ring is carried out using a mixture of concentrated nitric and sulfuric acids.

    Formation of the Indole Moiety: The indole ring is synthesized separately, often starting from aniline derivatives through Fischer indole synthesis.

    Spirocyclization: The final step involves the spirocyclization reaction where the chromene and indole moieties are fused together. This is typically achieved under basic conditions using a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents like tin(II) chloride or catalytic hydrogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Tin(II) chloride, catalytic hydrogenation.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Formation of oxindole derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

3’,3’-Dimethyl-6-nitro-1’-octyl-1’,3’-dihydrospiro[chromene-2,2’-indole] has a wide range of applications in scientific research:

    Chemistry: Used as a photochromic dye in the development of smart materials and sensors.

    Biology: Investigated for its potential as a molecular probe in biological imaging due to its fluorescence properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent.

    Industry: Utilized in the production of photoresponsive coatings and optical data storage devices.

Mechanism of Action

The mechanism of action of 3’,3’-Dimethyl-6-nitro-1’-octyl-1’,3’-dihydrospiro[chromene-2,2’-indole] primarily involves its photochromic properties. Upon exposure to light, the compound undergoes a reversible transformation between its spiropyran form and its merocyanine form. This transformation involves the breaking and forming of a bond between the chromene and indole moieties, leading to a change in the compound’s color and fluorescence properties. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular proteins and DNA.

Comparison with Similar Compounds

Similar Compounds

    1’,3’,3’-Trimethyl-6-nitrospiro[chromene-2,2’-indole]: Similar structure but with different alkyl substituents.

    2-(3’,3’-Dimethyl-6-nitrospiro[chromene-2,2’-indol]-1’(3’H)-yl)ethanol: Contains an ethanol group instead of an octyl group.

    3-(3’,3’-Dimethyl-6-nitrospiro[chromene-2,2’-indol]-1’(3’H)-yl)propanoic acid: Contains a propanoic acid group.

Uniqueness

The uniqueness of 3’,3’-Dimethyl-6-nitro-1’-octyl-1’,3’-dihydrospiro[chromene-2,2’-indole] lies in its specific combination of functional groups and its long octyl chain, which can influence its solubility and interaction with biological membranes. This makes it particularly useful in applications requiring specific solubility and membrane permeability properties.

Properties

CAS No.

34756-29-1

Molecular Formula

C26H32N2O3

Molecular Weight

420.5 g/mol

IUPAC Name

3',3'-dimethyl-6-nitro-1'-octylspiro[chromene-2,2'-indole]

InChI

InChI=1S/C26H32N2O3/c1-4-5-6-7-8-11-18-27-23-13-10-9-12-22(23)25(2,3)26(27)17-16-20-19-21(28(29)30)14-15-24(20)31-26/h9-10,12-17,19H,4-8,11,18H2,1-3H3

InChI Key

PJUSLWPIIRXNFJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN1C2=CC=CC=C2C(C13C=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])(C)C

Origin of Product

United States

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